ethyl 2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Electronic and Steric Effects
The electron-withdrawing carboxylate group polarizes the thiophene ring, enhancing its ability to participate in charge-transfer interactions. Comparative studies of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have demonstrated that the 3-carboxylate orientation improves inhibitory potency against targets such as D-amino acid oxidase (DAO), likely due to optimized alignment with catalytic residues. For instance, thiophene-3-carboxylic acid derivatives exhibit IC~50~ values as low as 4.4 µM, outperforming their 2-carboxylate analogs (IC~50~ = 7.8 µM).
Table 1: Inhibitory Potency of Thiophene Carboxylic Acid Derivatives
| Compound Type | IC~50~ (µM) | Target Protein |
|---|---|---|
| Thiophene-2-carboxylic acid | 7.8 | DAO |
| Thiophene-3-carboxylic acid | 4.4 | DAO |
The ethyl ester group in this compound may act as a prodrug moiety, shielding the carboxylate from premature metabolism while allowing hydrolysis in vivo to the active acid form. Ethyl thiophene-3-carboxylate derivatives are known to exhibit moderate aqueous solubility (e.g., 156.199 g/mol molecular weight), which could enhance bioavailability compared to the free acid.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S3/c1-4-33-27(32)23-19(17-11-9-15(2)10-12-17)13-34-25(23)30-21(31)14-35-24-22-18-7-5-6-8-20(18)36-26(22)29-16(3)28-24/h9-13H,4-8,14H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADVYNVCNCRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the amide and ester groups. Key reagents used in these steps include thiophene derivatives, acyl chlorides, and ethyl alcohol. The reaction conditions often require the use of catalysts, such as palladium or copper, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- The tricyclic core of the target compound introduces steric and electronic complexity absent in simpler benzo[b]thiophenes (1a, 1b) or alkylthiophenes (21).
- The sulfanyl acetamido group is unique to the target compound, contrasting with hydroxyl/oxo (1a) or ester/acetyl (1b) functionalities in analogs.
- Synthesis of simpler analogs relies on acetylation or cyclization , whereas the target compound likely requires advanced heterocyclic assembly.
Physicochemical Properties and Functional Group Analysis
Available data for analogs (Table 2) highlight trends in stability and reactivity:
Table 2: Physicochemical Properties
Analysis :
- The tricyclic core in the target compound may reduce solubility compared to planar benzo[b]thiophenes due to increased rigidity.
Application of Chemoinformatic Similarity Metrics
Structural similarity to analogs was assessed using principles from chemoinformatics :
- Tanimoto Coefficient : Functional group overlap (e.g., ester, thiophene) may yield moderate similarity (~0.4–0.6) with benzo[b]thiophenes (1a, 1b), but the tricyclic system lowers similarity with simpler thiophenes (21).
- Key Differences : The target compound’s unique tricyclic framework and substituents distinguish it from analogs, suggesting divergent reactivity or pharmacological profiles.
Research Findings and Implications
- Structural Uniqueness: The tricyclic core and sulfanyl acetamido group position the compound as a novel candidate for exploration in medicinal or materials chemistry.
- Synthetic Challenges : Multi-step synthesis involving heterocyclic assembly and selective functionalization is anticipated, based on methods for simpler analogs .
- Knowledge Gaps: Physical properties and biological activities of the target compound are absent in the reviewed literature, warranting further experimental study.
Biological Activity
Molecular Formula
The molecular formula for the compound is .
Structural Features
- The compound features a thiophene ring , which is known for its applications in pharmaceuticals due to its electronic properties.
- It contains a thiazole moiety, often associated with antimicrobial and antitumor activities.
- The presence of a sulfanyl group suggests potential reactivity that could lead to various biological effects.
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the thiophene ring.
- Introduction of the thiazole group.
- Acetylation to yield the acetamido derivative.
- Final coupling reactions to attach ethyl and methyl groups.
These synthetic pathways are crucial for producing compounds with desired biological activities.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have tested derivatives against various strains of bacteria and fungi, including Gram-positive and Gram-negative organisms.
| Compound | Activity Type | Organism Tested | Result |
|---|---|---|---|
| Ethyl 2-[...] | Antibacterial | Staphylococcus aureus | Inhibitory |
| Ethyl 2-[...] | Antifungal | Candida albicans | Effective |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Antiviral Activity
Preliminary antiviral assays have indicated that the compound may possess activity against certain viral infections, particularly HIV-1. This activity is attributed to its ability to interfere with viral replication processes.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiophene-based compounds. The results demonstrated that modifications in the side chains significantly enhanced their activity against resistant strains of bacteria.
Study 2: Cytotoxicity in Cancer Research
In a recent investigation published in Cancer Letters, researchers explored the cytotoxic effects of similar compounds on breast cancer cell lines. The findings highlighted that compounds with a thiazole moiety showed promising results in reducing cell viability through apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
